N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propane-1-sulfonamide
Description
Properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S2/c1-2-9-19(15,16)13-11-4-6-12(7-5-11)14-8-3-10-20(14,17)18/h4-7,13H,2-3,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYJIUWOYMHKHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC=C(C=C1)N2CCCS2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propane-1-sulfonamide typically involves the reaction of 4-aminophenylpropane-1-sulfonamide with 1,1-dioxidoisothiazolidine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound with consistent quality. The industrial methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Substitution: Electrophilic reagents such as halogens or nitro compounds are used in the presence of catalysts like iron or aluminum chloride.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Antibacterial Activity
Sulfonamides are well-known for their antibacterial properties. N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propane-1-sulfonamide may exhibit similar effects due to the presence of the sulfonamide moiety. Studies have indicated that compounds with this functional group can inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial proliferation.
Antitumor Potential
Recent research has highlighted the role of isothiazolidinones in cancer therapy. Compounds structurally related to this compound have shown promise in targeting specific cancer cell lines. For instance, studies suggest that modifications to the isothiazolidinone structure can enhance cytotoxicity against various cancer types, including breast and colon cancer cells .
Enzyme Inhibition
The compound may also serve as an inhibitor of specific enzymes involved in disease pathways. For example, sulfonamides are known to inhibit carbonic anhydrase and other enzymes implicated in tumor growth and metastasis. This inhibition can lead to reduced tumor viability and improved patient outcomes in targeted therapies .
Case Study 1: Antibacterial Efficacy
A study conducted on a series of sulfonamide derivatives demonstrated that modifications to the phenyl ring significantly influenced antibacterial activity. The introduction of the dioxidoisothiazolidin moiety enhanced the overall efficacy against Gram-positive bacteria, suggesting a synergistic effect that warrants further investigation .
Case Study 2: Antitumor Activity
In vitro studies on derivatives similar to this compound revealed potent activity against human cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a lead compound for developing new anticancer drugs .
Mechanism of Action
The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are critical for cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares "N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propane-1-sulfonamide" with structurally or functionally related sulfonamide derivatives.
Structural Analogues in Agrochemicals
- Tolylfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide) Structural Differences: Tolylfluanid contains a fluorinated methanesulfonamide core and a dimethylamino sulfonyl group, whereas the target compound lacks halogens and instead incorporates a propane sulfonamide chain and an isothiazolidin dioxide ring. Functional Implications: The fluorine and chlorine atoms in tolylfluanid enhance its pesticidal activity and environmental persistence, whereas the target’s aliphatic chain may improve solubility .
- Dichlofluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-phenylmethanesulfenamide) Key Contrast: Dichlofluanid features a sulfenamide (-S-NH-) group instead of a sulfonamide, reducing oxidative stability compared to the target compound’s sulfonamide moiety .
Pharmaceutical Sulfonamides
- 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide (Example 57, ) Structural Complexity: This compound includes a chromen-4-one and pyrazolo-pyrimidine system, which are absent in the target compound. Physicochemical Properties: The patent compound has a higher molecular weight (616.9 g/mol vs. ~328 g/mol for the target) and a melting point of 211–214°C, suggesting greater crystalline stability. The target’s simpler structure may facilitate synthesis and bioavailability .
Closest Structural Analogues
- Functional Groups: The propanamide linkage and additional methylsulfonyl group differentiate it from the target’s propane sulfonamide chain. Its higher molecular weight (436.5 g/mol) may reduce membrane permeability compared to the target .
Table 1: Comparative Overview of Key Compounds
Research Findings and Implications
- Bioactivity : Sulfonamides in agrochemicals (e.g., tolylfluanid) often rely on halogenation for efficacy, whereas pharmaceutical analogues (e.g., Example 57) leverage heterocyclic systems for target specificity. The target compound’s isothiazolidin dioxide ring may offer unique electronic effects, enhancing binding to sulfur-containing enzymes or receptors.
- Solubility and Stability : The propane sulfonamide chain in the target compound could improve aqueous solubility compared to aromatic sulfonamides, though this remains speculative without experimental data.
Biological Activity
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propane-1-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores the biological activity of this compound, supported by research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₃H₁₅N₃O₄S
- Molecular Weight : 305.34 g/mol
- IUPAC Name : this compound
This compound features a sulfonamide group which is known for its biological activity, particularly in medicinal chemistry.
This compound exhibits biological activity primarily through the inhibition of specific enzymes and pathways involved in cancer progression. The compound is believed to interact with heat shock protein 90 (HSP90), a molecular chaperone involved in the stabilization of numerous oncoproteins. Inhibition of HSP90 can lead to the degradation of these client proteins via the ubiquitin-proteasome pathway, thereby reducing oncogenic signaling and promoting apoptosis in cancer cells .
Inhibition of Carbonic Anhydrase Isoforms
Recent studies have highlighted the compound's potential as an inhibitor of carbonic anhydrase (CA) isoforms. CA enzymes play critical roles in various physiological processes, including pH regulation and CO₂ transport. The inhibition of specific CA isoforms has been associated with therapeutic effects in conditions such as glaucoma and certain cancers.
| Isoform | Inhibition IC₅₀ (µM) |
|---|---|
| CA I | 0.5 |
| CA II | 0.3 |
| CA IV | 0.02 |
| CA VII | 0.1 |
The above table summarizes the inhibitory potency of this compound against various carbonic anhydrase isoforms, indicating its potential as a therapeutic agent .
Case Study: Anti-Cancer Activity
A notable case study involved the evaluation of this compound's anti-cancer properties in vitro using human breast cancer cell lines. The study demonstrated that treatment with this compound resulted in:
- Reduction of cell viability : A dose-dependent decrease in cell viability was observed.
- Induction of apoptosis : Flow cytometry analysis indicated an increase in apoptotic cells following treatment.
- Downregulation of HSP90 client proteins : Western blot analysis revealed decreased levels of HSP90 client proteins such as AKT and HER2.
These findings suggest that the compound may serve as a promising candidate for further development in cancer therapeutics .
Toxicity and Safety Profile
While exploring the biological activity, it is crucial to consider the toxicity profile of this compound. Preliminary toxicity studies indicate that at therapeutic concentrations, the compound exhibits minimal cytotoxicity towards normal cells. However, further studies are necessary to fully elucidate its safety profile and any potential side effects associated with long-term use.
Q & A
Basic Research Questions
Q. What are the recommended methods for determining the crystal structure of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propane-1-sulfonamide?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for elucidating crystal structures. Utilize the SHELX suite (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution) to analyze diffraction data. Key parameters include resolving dihedral angles between aromatic rings and identifying intramolecular hydrogen bonds (e.g., S(6) ring motifs). Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
Q. What synthetic routes are reported for the preparation of this sulfonamide derivative?
- Methodological Answer : Multi-step synthesis typically involves sulfonylation of aniline precursors under controlled conditions. For example:
- Step 1 : React 4-aminophenylisothiazolidine dioxide with propane-1-sulfonyl chloride in anhydrous THF, using triethylamine as a base.
- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Step 3 : Confirm purity via HPLC (>98%) and characterize using , , and HRMS. Reference protocols from analogous sulfonamide syntheses .
Q. How can researchers validate the purity and stability of this compound under experimental conditions?
- Methodological Answer :
- Purity : Use reversed-phase HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm.
- Stability : Conduct accelerated stability studies (40°C/75% RH for 1 month) and monitor degradation via LC-MS. For hygroscopic samples, store under inert gas (argon) at -20°C .
Advanced Research Questions
Q. How can conformational analysis explain intramolecular interactions in this compound?
- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model the molecule’s lowest-energy conformation. Compare computational results with X-ray data to identify stabilizing interactions, such as C–H⋯O hydrogen bonds forming S(6) rings. Dihedral angles between the isothiazolidine dioxide and phenyl rings (e.g., 16.96°–55.54°) highlight steric and electronic influences .
Q. What strategies resolve contradictions in biological activity data for sulfonamide derivatives?
- Methodological Answer :
- Assay Validation : Replicate assays (e.g., enzyme inhibition) across independent labs using standardized protocols (IC determination with positive controls).
- Structural Correlation : Compare bioactivity trends with substituent effects (e.g., electron-withdrawing groups on the phenyl ring) using QSAR models.
- Off-Target Screening : Use proteome-wide affinity profiling (e.g., CETSA, thermal shift assays) to identify non-specific interactions .
Q. How can reaction conditions be optimized to avoid byproducts during sulfonamide functionalization?
- Methodological Answer :
- Byproduct Analysis : Identify side products via LC-MS or GC-MS. Common issues include over-sulfonylation or oxidation of the isothiazolidine ring.
- Condition Screening : Test solvents (DMF vs. THF), bases (NaH vs. KCO), and temperatures (0°C vs. RT). For oxidation-prone intermediates, use inert atmospheres and antioxidants (e.g., BHT).
- Case Study : In analogous compounds, substituting LiAlH with NaBH reduced reduction of sulfonyl groups .
Q. What analytical techniques differentiate polymorphic forms of this compound?
- Methodological Answer :
- XRPD : Compare diffraction patterns to reference databases (e.g., Cambridge Structural Database).
- DSC/TGA : Monitor endothermic/exothermic events (melting points, decomposition).
- Raman Spectroscopy : Detect lattice vibrations unique to each polymorph.
- Note : Polymorph stability can impact solubility and bioavailability in preclinical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
